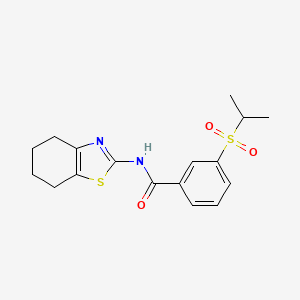![molecular formula C24H32ClF3N2O3 B6481874 1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride CAS No. 1216553-60-4](/img/structure/B6481874.png)
1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H32ClF3N2O3 and its molecular weight is 489.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride is 488.2053551 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiovascular Research
This compound exhibits β-adrenergic receptor-blocking properties due to its structural similarity to propranolol, a well-known β-blocker. Researchers have explored its potential in managing hypertension, arrhythmias, and heart failure. By antagonizing β-adrenergic receptors, it can reduce heart rate, contractility, and oxygen demand, making it relevant in cardiovascular pharmacology .
Antipsychotic and Anxiolytic Effects
The piperazine moiety in this compound suggests potential interactions with neurotransmitter systems. Some studies have investigated its effects on dopamine and serotonin receptors, implicating it as a candidate for antipsychotic or anxiolytic drug development. Further research is needed to validate these effects .
Anti-Inflammatory Properties
The trifluoromethyl-substituted phenyl group may confer anti-inflammatory activity. Researchers have explored its impact on cytokine production, leukocyte migration, and oxidative stress. This compound could be relevant in conditions like rheumatoid arthritis or inflammatory bowel diseases .
Anticancer Potential
Given its unique structure, this compound might interfere with cancer cell growth. Investigations into its cytotoxicity, apoptosis induction, and inhibition of tumor-specific pathways are ongoing. It could be a promising lead for novel anticancer agents .
Neuroprotective Applications
The ethoxyethanol side chain suggests potential neuroprotective effects. Researchers have studied its impact on neuronal survival, oxidative stress, and neurotransmitter release. It may hold promise in conditions like Alzheimer’s disease or Parkinson’s disease .
Drug Delivery Systems
Due to its amphiphilic nature, this compound could serve as a building block for drug delivery systems. Researchers have explored its use in micelles, liposomes, or nanoparticles. By incorporating hydrophobic drugs, it enhances their solubility and targeted delivery .
Organic Synthesis and Medicinal Chemistry
The benzylic position offers synthetic versatility. Chemists can modify this compound to create analogs with improved pharmacokinetics or selectivity. Medicinal chemists can explore structure-activity relationships to optimize its properties .
Other Applications
Beyond the mentioned fields, this compound’s diverse structure invites exploration in areas like enzyme inhibition, ligand-receptor interactions, and material science. Researchers continue to uncover its multifaceted applications .
Propriétés
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F3N2O3.ClH/c1-18-6-7-23(14-19(18)2)32-13-12-31-17-22(30)16-28-8-10-29(11-9-28)21-5-3-4-20(15-21)24(25,26)27;/h3-7,14-15,22,30H,8-13,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWUEJHRAKZUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-YL}propan-2-OL hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide](/img/structure/B6481802.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(propane-2-sulfonyl)benzamide](/img/structure/B6481820.png)
![2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B6481842.png)
![N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6481845.png)
![N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide](/img/structure/B6481847.png)
![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6481850.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6481853.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6481855.png)
![4-(dimethylamino)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B6481860.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6481867.png)
![10-(4-chlorobenzenesulfonyl)-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6481881.png)
![N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride](/img/structure/B6481887.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B6481903.png)